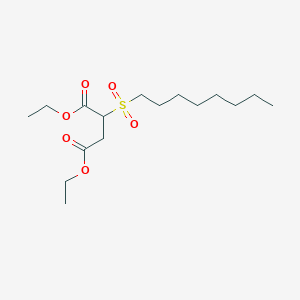
Diethyl 2-(octane-1-sulfonyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(octane-1-sulfonyl)butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfonyl group attached to an octane chain and a butanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(octane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The sulfonation step can be integrated into the production line to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(octane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(octane-1-sulfonyl)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of diethyl 2-(octane-1-sulfonyl)butanedioate involves its interaction with molecular targets through its sulfonyl and ester groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound may also participate in metabolic pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl butanedioate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Octane-1-sulfonic acid: Contains the sulfonyl group but lacks the ester functionality, limiting its applications in esterification reactions
Uniqueness
Diethyl 2-(octane-1-sulfonyl)butanedioate is unique due to the combination of the sulfonyl group and the ester functionality. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
60713-25-9 |
|---|---|
Molekularformel |
C16H30O6S |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
diethyl 2-octylsulfonylbutanedioate |
InChI |
InChI=1S/C16H30O6S/c1-4-7-8-9-10-11-12-23(19,20)14(16(18)22-6-3)13-15(17)21-5-2/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
POMOHNAADQWSTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)C(CC(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


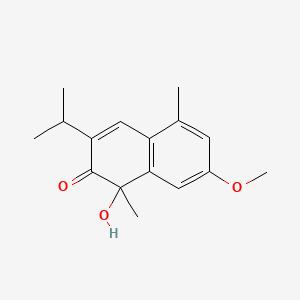

![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)
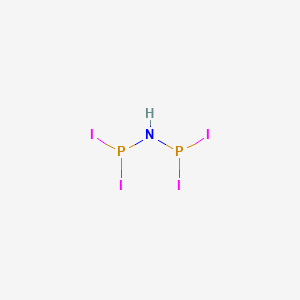
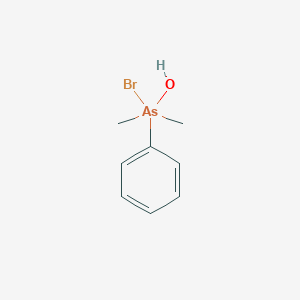
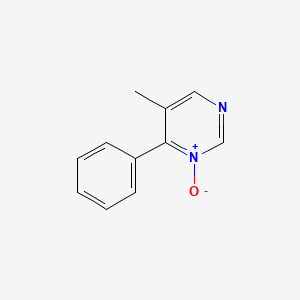
![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)
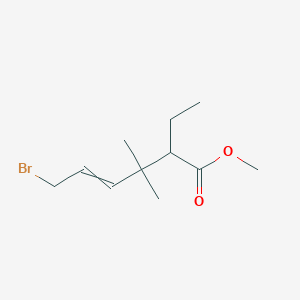
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)

![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
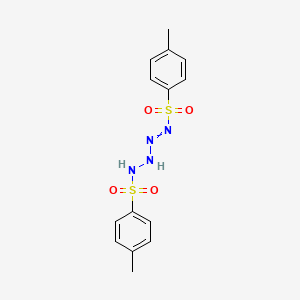
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
